molecular formula C6H4ClN3 B1430154 4-Chloropyrazolo[1,5-A]pyrazine CAS No. 1260665-84-6

4-Chloropyrazolo[1,5-A]pyrazine

Cat. No.: B1430154
CAS No.: 1260665-84-6
M. Wt: 153.57 g/mol
InChI Key: UPAOWFRREBXVDZ-UHFFFAOYSA-N
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Description

Overview of Fused Nitrogen Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are among the most common frameworks in physiologically active compounds, with over 85% of such drugs containing a heterocyclic structure. nih.gov These compounds exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The structural diversity inherent in these molecules allows for extensive customization, enabling the design of targeted therapies. nih.gov The adaptability of these scaffolds makes them a subject of intense research in the quest for more effective and selective drugs. eurekaselect.com

Significance of Pyrazolo[1,5-a]pyrazine (B3255129) Core

The pyrazolo[1,5-a]pyrazine core is a bicyclic heterocyclic system that has garnered substantial interest in medicinal chemistry. This scaffold is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets. mdpi.com Derivatives of this core have shown potential in various therapeutic areas, including as kinase inhibitors for cancer treatment and as modulators of central nervous system receptors. nih.gov The rigid and planar nature of the pyrazolo[1,5-a]pyrazine system provides a versatile template for the development of new drugs. mdpi.com

Evolution of Pyrazolo[1,5-a]pyrazine Chemistry

The synthesis of pyrazolo[1,5-a]pyrimidines, a related and well-studied class of compounds, has evolved significantly since the mid-20th century. nih.gov Early research focused on fundamental synthesis and reactivity. nih.gov Over time, the discovery of their pharmacological potential led to the development of more sophisticated synthetic methods, including one-pot cyclization, microwave-assisted synthesis, and palladium-catalyzed cross-coupling reactions. nih.govrsc.org These advancements have allowed for the creation of a vast library of derivatives with enhanced potency and selectivity. nih.gov The development of pyrazolo[1,5-a]pyrazine chemistry has similarly benefited from these evolving synthetic strategies, enabling the exploration of its therapeutic potential.

Contextualization of 4-Chloropyrazolo[1,5-a]pyrazine within the Pyrazolo[1,5-a]pyrazine Class

This compound is a specific derivative within the broader class of pyrazolo[1,5-a]pyrazines. Its unique features and reactivity make it a valuable tool in medicinal chemistry research.

Unique Structural Features and Reactivity

The presence of a chlorine atom at the 4-position of the pyrazolo[1,5-a]pyrazine core significantly influences its electronic properties and reactivity. This halogen atom can serve as a handle for further chemical modifications, allowing for the introduction of various functional groups through nucleophilic substitution or cross-coupling reactions. This versatility is crucial for structure-activity relationship (SAR) studies, which aim to optimize the biological activity of a lead compound. rsc.org The ability to selectively functionalize the scaffold is a key driver of its use in drug discovery programs. researchgate.net

Properties

IUPAC Name

4-chloropyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-5-1-2-9-10(5)4-3-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAOWFRREBXVDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260665-84-6
Record name 4-chloropyrazolo[1,5-a]pyrazine
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Biological Activities and Pharmacological Relevance

Anticancer and Antiproliferative Activities

Derivatives of the pyrazolo[1,5-a]pyrazine (B3255129) core have demonstrated notable antiproliferative effects against cancer cell lines. A novel synthetic route has produced a series of pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives, which were subsequently evaluated for their cytotoxic effects. nih.gov In studies using the A549 lung adenocarcinoma cell line, certain derivatives were found to significantly increase cell death. nih.gov For instance, at a concentration of 160 µM, two specific derivatives induced a 50% increase in the cell death rate, while two others achieved a 40% increase. nih.gov These findings underscore the potential of the pyrazolo[1,5-a]pyrazine scaffold as a basis for developing new anticancer agents. nih.govresearchgate.net

A primary mechanism through which pyrazolo[1,5-a]pyrazine derivatives exert their anticancer effects is the inhibition of protein kinases. Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many cancers. The pyrazolo[1,5-a]pyrazine scaffold has been identified as a promising framework for developing inhibitors that target several clinically relevant kinases.

Currently, there is no publicly available scientific literature that specifically documents the inhibition of AKT2/PKBβ in glioma by compounds containing the 4-Chloropyrazolo[1,5-a]pyrazine or a general pyrazolo[1,5-a]pyrazine core. Research on AKT2 inhibition has been associated with other heterocyclic scaffolds, such as pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmdpi.comnih.govtriazine sulfonamides. mdpi.com

The inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA) has been extensively reported for derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold. nih.govnih.gov However, specific data demonstrating dual inhibition of CDK2 and TRKA by compounds based on the pyrazolo[1,5-a]pyrazine core is not available in the current body of scientific research.

The Mesenchymal-Epithelial Transition factor (MET) is a receptor tyrosine kinase that, when dysregulated, plays a role in the development and survival of several cancers. medchemexpress.com The pyrazolo[1,5-a]pyrazine scaffold has been successfully utilized to develop selective and potent MET inhibitors. medchemexpress.com Research has led to the discovery of pyrazolopyrazines that are not only potent against wild-type MET but also against mutant versions that confer resistance to existing therapies. medchemexpress.com Furthermore, some of these compounds have demonstrated the ability to penetrate the blood-brain barrier, suggesting potential efficacy against brain metastases. medchemexpress.com In one study, certain substituted pyrazolo[1,5-a]pyrazine compounds showed greater than 90% inhibition of c-MET at a concentration of 1 μM. nih.gov

Table 1: c-MET Kinase Inhibition by Pyrazolo[1,5-a]pyrazine Derivatives

Compound ClassTarget KinaseActivityConcentration
Substituted Pyrazolo[1,5-a]pyrazinesc-MET>90% inhibition1 µM

The versatility of the pyrazolo[1,5-a]pyrazine scaffold extends to the inhibition of other important kinase families.

RET Kinase Inhibition : The REarranged during Transfection (RET) kinase is another oncogenic driver in several cancer types, including lung adenocarcinoma. novartis.com In 2019, Array Biopharma patented a series of pyrazolo[1,5-a]pyrazine compounds as RET kinase inhibitors. nih.gov These inhibitors were designed to target not only wild-type RET but also mutants that confer resistance to other treatments. The most potent compounds from this series exhibited inhibitory activity in the single-digit nanomolar range against both wild-type RET and the V804 mutant. nih.gov

JAK Kinase Inhibition : The Janus kinase (JAK) family is central to signaling pathways that regulate immune responses and cell growth. Inhibitors of this family are used to treat inflammatory diseases and some cancers. Research has identified pyrazolo[1,5-a]pyrazine derivatives as potent JAK inhibitors. nih.gov A 2021 patent from Zhejiang Hisun Pharmaceutical described a pyrazolo[1,5-a]pyrazine derivative with potent inhibitory effects against JAK1, JAK2, and TYK2, with IC₅₀ values of 3 nM, 8.5 nM, and 7.7 nM, respectively. nih.gov Another patent filed by Array in 2020 also described pyrazolo[1,5-a]pyrazines as potent inhibitors of JAK1, JAK2, JAK3, and TYK2, with activity claimed to be less than 10 nM. nih.gov

No specific inhibitory activity against CK2, EGFR, B-Raf, MEK, Pim-1, PDE4, BCL6, DRAK1, or CDK1 has been documented for the pyrazolo[1,5-a]pyrazine scaffold in the available literature. These activities are more commonly associated with the pyrazolo[1,5-a]pyrimidine (B1248293) framework. nih.govrsc.org

Table 2: Inhibition of Other Kinases by Pyrazolo[1,5-a]pyrazine Derivatives

Compound ClassTarget KinaseIC₅₀ / PotencyNotes
Pyrazolo[1,5-a]pyrazinesRET (wild type & V804M)Single-digit nMTargets resistance mutations. nih.gov
Pyrazolo[1,5-a]pyrazine DerivativeJAK13 nMSelective inhibition profile. nih.gov
Pyrazolo[1,5-a]pyrazine DerivativeJAK28.5 nMPotent activity against JAK family. nih.gov
Pyrazolo[1,5-a]pyrazine DerivativeTYK27.7 nMPotent activity against JAK family. nih.gov
Pyrazolo[1,5-a]pyrazinesJAK family (JAK1,2,3, TYK2)<10 nMBroad JAK family inhibition. nih.gov

By inhibiting key kinases such as MET, RET, and members of the JAK family, pyrazolo[1,5-a]pyrazine derivatives can effectively disrupt the downstream signaling cascades that drive cancer cell proliferation, survival, and metastasis.

MET Signaling : Inhibition of the MET receptor tyrosine kinase blocks the HGF/MET pathway, which is involved in processes like cell proliferation (via the RAS/MAPK pathway), survival (via the PI3K/AKT pathway), and cell motility and invasion.

RET Signaling : Targeting RET kinase can shut down aberrant signaling that leads to uncontrolled cell growth, a key factor in cancers with RET fusions or mutations.

JAK-STAT Signaling : The inhibition of JAKs directly interferes with the JAK-STAT signaling pathway. This pathway is critical for transducing signals from cytokines and growth factors, and its constitutive activation is a feature of many malignancies and inflammatory conditions. By blocking this pathway, pyrazolo[1,5-a]pyrazine-based JAK inhibitors can suppress the transcription of genes involved in cell proliferation and survival.

Inhibition of Cancer Cell Line Growth

Derivatives of the pyrazolo[1,5-a]pyrazine scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines. Research has highlighted their potential as cytotoxic agents, with effects observed in lung, breast, colon, and leukemia cell lines.

Substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been shown to inhibit the growth of A549 (non-small cell lung cancer) and H322 (lung cancer) cells in a dose-dependent manner. Similarly, various pyrazolo[1,5-a]pyrimidine compounds have been evaluated for their anticancer effects. Studies have documented the cytotoxic activity of these derivatives against MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma) cell lines. nih.govnih.gov For instance, one study synthesized a series of pyrazolo[1,5-a]pyrimidines and confirmed their antitumor activity against MCF-7 and HCT-116 cell lines, among others. nih.gov

Furthermore, specific pyrazolo[1,5-a]pyrimidine-based compounds have shown potent activity against hematopoietic cancer cell lines. One derivative, N-hydroxy-4-(((7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)benzamide, displayed significant antiproliferative effects against the HL-60 (promyelocytic leukemia) cell line with a half-maximal inhibitory concentration (IC50) of 0.2 nM. researchgate.net While extensive research has been conducted on the aforementioned cell lines, specific studies detailing the inhibitory effects of this compound derivatives on Raji (Burkitt's lymphoma) cells are not extensively documented in the current literature.

Cell LineCancer TypeCompound ClassObserved EffectReference
A549Non-Small Cell Lung CancerPyrazolo[1,5-a]pyrazin-4(5H)-onesGrowth Inhibition braintumor.org
H322Lung CancerPyrazolo[1,5-a]pyrazin-4(5H)-onesGrowth Inhibition braintumor.org
MCF-7Breast AdenocarcinomaPyrazolo[1,5-a]pyrimidinesCytotoxic Activity nih.govnih.gov
HCT-116Colorectal CarcinomaPyrazolo[1,5-a]pyrimidinesCytotoxic Activity nih.govnih.gov
HL-60Promyelocytic LeukemiaPyrazolo[1,5-a]pyrimidinesAntiproliferative Activity (IC50 = 0.2 nM) researchgate.net

Modulation of Glioma Stem Cell Neurosphere Formation

The capacity of cancer cells, particularly glioma stem cells (GSCs), to form neurospheres in culture is indicative of their self-renewal and tumorigenic potential. nih.govnih.gov This assay is a critical tool for evaluating novel therapeutic agents that may target the stem-like cell population within tumors. nih.gov However, based on the available scientific literature, there is currently no direct research evidence detailing the specific effects of this compound or its immediate derivatives on the modulation of glioma stem cell neurosphere formation.

Cytotoxic and Apoptotic Mechanisms

The anticancer effects of pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine derivatives are underpinned by their ability to induce programmed cell death, or apoptosis, and interfere with the cell cycle. Studies on related pyrazine compounds have shown they can trigger apoptosis by modulating key regulatory proteins. For example, a pyrazine derivative was found to induce apoptosis in leukemia cells by down-regulating anti-apoptotic proteins like Bcl-2 and Survivin, while simultaneously up-regulating the pro-apoptotic protein Bax.

The induction of apoptosis is a common mechanism for this class of compounds. Research on pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govmdpi.comtriazine sulfonamides, a related heterocyclic system, demonstrated a concentration-dependent increase in apoptotic cells in various cancer lines, including HeLa and HCT 116. mdpi.com This process often involves the activation of caspases, which are crucial executioner proteins in the apoptotic pathway. For instance, some pyrazolo[4,3-e] researchgate.netnih.govmdpi.comtriazine derivatives were shown to increase apoptosis via the activation of caspase-3, -7, -8, and -9.

In addition to inducing apoptosis, these compounds can cause cell cycle arrest. A 1H-pyrazolo[3,4-d]pyrimidine derivative was reported to cause a decrease in the percentage of cells in the G1 phase and an accumulation of cells in the S and G2/M phases, thereby halting cell proliferation. Another mechanism contributing to cytotoxicity is the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.

Antimicrobial Activities

Derivatives synthesized from 4-Chloropyrazolo[1,5-a]pyrazines have been identified as possessing moderate to significant antimicrobial properties. The amination of 4-chloropyrazolo[1,5-a]pyrazines is a convenient method for producing 4-aminopyrazolo[1,5-a]pyrazines, which have been screened for their biological action. nih.gov These compounds have shown a spectrum of activity against both bacterial and fungal pathogens. nih.gov

Antibacterial Effects

Screening of 4-aminopyrazolo[1,5-a]pyrazine derivatives has revealed moderate bactericidal activity against several Gram-positive bacteria. nih.gov The antibacterial efficacy has been specifically noted against pathogenic and opportunistic bacteria such as Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus. nih.gov Microbiological screening using micromethods of double serial dilutions determined that these compounds exhibit antibacterial activity in concentrations ranging from 31.25 to 250 μg/ml. nih.gov

Antifungal Effects

In addition to their antibacterial action, these compounds have demonstrated notable antifungal activity. nih.gov Biological screening has confirmed their efficacy against clinically relevant yeast species, including Candida albicans and Candida krusei. nih.gov The active concentrations for antifungal effects were found to be in a similar range to their antibacterial counterparts (31.25-250 μg/ml). nih.gov

Organism TypeSpecific Strain(s)Compound ClassEffective Concentration (μg/ml)Reference
Bacteria (Gram-positive)S. aureus, B. subtilis, M. luteus4-Aminopyrazolo[1,5-a]pyrazines31.25 - 250 nih.gov
Fungi (Yeast)C. albicans, C. krusei4-Aminopyrazolo[1,5-a]pyrazines31.25 - 250 nih.gov

Antimicrobial Mechanisms of Action

The mechanisms through which pyrazole-containing compounds exert their antimicrobial effects are multifaceted. For antibacterial action, various pyrazole derivatives have been found to disrupt multiple cellular pathways, including the inhibition of cell wall, protein, and nucleic acid synthesis. researchgate.net Some derivatives function by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase, which are vital for DNA replication and repair. researchgate.net

Regarding their antifungal properties, particularly against Candida species, the mechanism appears distinct from many common antifungal agents. Studies on structurally related imidazole derivatives have shown that their activity is not due to the inhibition of ergosterol synthesis, a common target for azole antifungals. Instead, their mechanism is linked to the generation of reactive oxygen species (ROS). The production of ROS within the fungal cells leads to oxidative stress and cellular damage, which ultimately results in cell death. This ROS-mediated mechanism seems to be a key factor in their efficacy against both C. albicans and C. krusei.

Phosphodiesterase Inhibition (PDE2A, PDE10A)

Phosphodiesterases (PDEs) are enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) frontiersin.org. Their inhibition is a therapeutic strategy for various central nervous system (CNS) disorders frontiersin.org. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop inhibitors for several PDE families, including PDE2A and PDE10A.

PDE2A Inhibition and Cognitive Enhancement

PDE2A is highly expressed in brain regions associated with learning and memory, such as the hippocampus and frontal cortex jst.go.jp. By hydrolyzing cAMP and cGMP, PDE2A plays a crucial role in neuronal plasticity jst.go.jp. Inhibition of PDE2A is hypothesized to enhance cognitive function by augmenting cyclic nucleotide signaling pathways jst.go.jp.

A series of pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent and selective PDE2A inhibitors jst.go.jp. One such inhibitor, TAK-915, was shown to ameliorate age-related cognitive decline in rodent models nih.gov. These findings suggest that compounds based on the pyrazolo scaffold could be valuable for treating cognitive impairments in neurodegenerative and neuropsychiatric disorders jst.go.jpnih.gov.

PDE10A Inhibition and Antipsychotic Potential

PDE10A is highly concentrated in the striatal medium spiny neurons, which are key components of the brain's reward and motor control pathways nih.govfrontiersin.org. Inhibition of PDE10A has been explored as a novel therapeutic approach for schizophrenia, aiming to modulate striatal function without the side effects associated with traditional dopamine D2 receptor antagonists nih.govfrontiersin.org.

Various classes of compounds, including pyrazoloquinolines and pyrazolopyrimidines, have been identified as potent PDE10A inhibitors nih.govnih.gov. For example, a novel PDE10A inhibitor, CPL500036, which contains a triazolo[1,5-a]pyrazin-2-yl moiety, demonstrated high potency with an IC50 of 1 nM nih.gov. These inhibitors have shown efficacy in preclinical models predictive of antipsychotic activity, such as attenuating psychostimulant-induced hyperlocomotion researchgate.net. Though clinical trials have yielded mixed results, the development of PDE10A inhibitors remains an active area of research for psychosis and schizophrenia nih.govfrontiersin.org.

Potential in Spinal Muscular Atrophy Treatment via SMN2 Splicing Modulation

Spinal muscular atrophy (SMA) is a severe neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein nih.gov. While the SMN1 gene is typically mutated or deleted in SMA patients, a nearly identical gene, SMN2, exists portico.org. However, due to a single nucleotide difference, the majority of the mRNA transcribed from SMN2 excludes exon 7, leading to a truncated, non-functional protein portico.orgrsc.org.

A promising therapeutic strategy involves small molecules that modulate the splicing of SMN2 pre-mRNA to increase the inclusion of exon 7, thereby producing more full-length, functional SMN protein portico.org. Research has identified compounds containing a pyrazolo[1,5-a]pyrazine moiety as effective SMN2 splicing modulators nih.gov. One such molecule, designated TEC-1, was found to selectively modulate SMN2 splicing and significantly ameliorated the disease phenotype in a mouse model of SMA nih.govresearchgate.net. This demonstrates the potential of the pyrazolo[1,5-a]pyrazine scaffold in the development of orally bioavailable drugs for SMA nih.gov.

Inhibition of HIV-1 Integrase Activity

The human immunodeficiency virus 1 (HIV-1) integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome nih.gov. As there is no human equivalent, it is a prime target for antiretroviral therapy. A series of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides have been synthesized and evaluated for their ability to inhibit HIV-1 integrase nih.gov.

Structure-activity relationship studies revealed that specific substitutions on this scaffold lead to potent inhibition of the integrase-catalyzed strand transfer process. One potent compound from this series, 17b, inhibited HIV-1 integrase with a half-maximal inhibitory concentration (IC50) of 74 nM and blocked HIV-1 replication in cell culture with a 95% inhibitory concentration (IC95) of 63 nM nih.gov. This line of research confirms that the pyrazolo[1,5-a]pyrazine core is a viable scaffold for designing novel HIV-1 integrase inhibitors.

Table 2: HIV-1 Integrase Inhibitory Activity of a Pyrazolo[1,5-a]pyrazine Derivative

Compound Target IC50 Cell-based IC95 Source
17b (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide derivative) HIV-1 Integrase Strand Transfer 74 nM 63 nM nih.gov

Interactions with Biological Targets (Enzymes and Receptors)

The pyrazolo[1,5-a]pyrazine scaffold and its close analog, pyrazolo[1,5-a]pyrimidine, are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide variety of biological targets with high affinity nih.govmdpi.com. This versatility has led to their investigation as inhibitors or modulators for numerous enzymes and receptors.

Kinase Inhibition: This scaffold is a prominent framework for developing potent protein kinase inhibitors. Derivatives have been designed to target:

Tropomyosin Receptor Kinases (Trks): Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors are in clinical use or trials for treating solid tumors driven by NTRK gene fusions nih.govnih.gov.

Phosphoinositide 3-Kinase (PI3Kδ): Selective inhibitors based on this scaffold have been developed for inflammatory and autoimmune diseases mdpi.com.

Other Kinases: The scaffold has been employed to create inhibitors for a range of other kinases, including Casein Kinase 2 (CK2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs), which are crucial in cancer therapy nih.govrsc.org.

Receptor Modulation: Beyond kinases, pyrazolo[1,5-a]pyrazin-4-ones have been identified as potent and brain-penetrant positive allosteric modulators (PAMs) for the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor nih.gov. Modulating NMDA receptor activity is a promising approach for treating neuropsychiatric diseases like schizophrenia and depression nih.gov.

This broad range of interactions underscores the chemical tractability and therapeutic potential of the pyrazolo[1,5-a]pyrazine core structure for developing targeted therapies against a multitude of diseases.

Pharmacological Efficacy in Preclinical Models

Derivatives of the pyrazolo[1,5-a]pyrazine and the closely related pyrazolo[1,5-a]pyrimidine core have demonstrated significant potential in preclinical studies across various disease areas, including oncology, inflammation, and infectious diseases. The versatility of this scaffold allows for structural modifications that can be tailored to interact with a range of biological targets. nih.govbiorxiv.org

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold, a close structural analog of pyrazolo[1,5-a]pyrazine, is particularly prominent in the development of anticancer agents, notably as protein kinase inhibitors. nih.gov These compounds have shown potent activity against various cancer cell lines, including those of the breast, prostate, and leukemia. nih.gov

One area of significant interest is the inhibition of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. ekb.eg Several pyrazolo[1,5-a]pyrimidine derivatives have been reported as effective anti-tumor agents that target CDKs, with some advancing to preclinical and clinical development. ekb.eg For instance, certain derivatives have shown moderate to good anticancer activity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. ekb.eg In one study, a derivative, compound 5b, exhibited an IC50 value of 8.64 µM against the HCT-116 cell line, which was comparable to the standard doxorubicin. ekb.eg

Another important target for this class of compounds is Tropomyosin Receptor Kinase (Trk), which is implicated in the growth and survival of various tumors. mdpi.com Several pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibition of TrkA, TrkB, and TrkC. For example, some compounds have exhibited IC50 values in the nanomolar range against these kinases. mdpi.com The strategic modification of the pyrazolo[1,5-a]pyrimidine core has been a key focus in the development of both first and second-generation Trk inhibitors. mdpi.com

The following table summarizes the preclinical anticancer activity of selected pyrazolo[1,5-a]pyrimidine derivatives:

Compound/Derivative ClassTarget/Cell LineActivity (IC50)Reference
Pyrazolo[1,5-a]pyrimidine derivative 5bHCT-116 (Colon Cancer)8.64 µM ekb.eg
Pyrazolo[1,5-a]pyrimidine derivative 5aHCT-116 (Colon Cancer)13.26 µM ekb.eg
Pyrazolo[1,5-a]pyrimidine derivative 5cHCT-116 (Colon Cancer)16.74 µM ekb.eg
Picolinamide-substituted pyrazolo[1,5-a]pyrimidineTrkA1.7 nM mdpi.com
Macrocyclic pyrazolo[1,5-a]pyrimidine derivativesTrkA1-100 nM mdpi.com

Anti-inflammatory and Antiviral Activity

The pyrazolo[1,5-a]pyrazine scaffold has also been investigated for its anti-inflammatory and antiviral properties. Pyrazolo[1,5-a]pyrazine derivatives have been identified as inhibitors of Janus kinases (JAKs), a family of enzymes that play a critical role in inflammatory signaling pathways. nih.gov Specific derivatives have shown potent inhibitory effects against JAK1, JAK2, and TYK2, with IC50 values in the low nanomolar range. For example, one compound demonstrated IC50 values of 3 nM, 8.5 nM, and 7.7 nM against JAK1, JAK2, and TYK2, respectively. nih.gov

In the context of antiviral research, macrocyclic pyrazolo[1,5-a]pyrimidine derivatives have been developed as inhibitors of NAK kinases, which are involved in the cellular entry of various viruses. biorxiv.orgbiorxiv.org These compounds have been evaluated for their antiviral activity against several RNA viruses. biorxiv.orgbiorxiv.org

Clinical Challenges and Future Directions in Biological Applications

Despite the promising preclinical data, the translation of pyrazolo[1,5-a]pyrazine and its related derivatives into clinical therapeutics faces several challenges. These hurdles are common in drug development and highlight areas for future research and optimization.

A significant challenge for kinase inhibitors, including those based on the pyrazolo[1,5-a]pyrimidine scaffold, is the development of drug resistance. nih.govmdpi.com Cancer cells can acquire mutations in the target kinase or activate alternative signaling pathways, thereby circumventing the inhibitory effects of the drug. nih.gov The effectiveness of some first-generation Trk inhibitors, for example, has been limited by the emergence of resistance mutations. mdpi.com

Off-target effects are another major concern. nih.gov The human kinome is extensive, and achieving high selectivity for the intended kinase target while avoiding inhibition of other kinases is a difficult task. nih.gov Off-target activity can lead to undesirable side effects and toxicity, limiting the therapeutic window of a drug. nih.gov

Furthermore, many heterocyclic compounds, including some pyrazolo[1,5-a]pyrimidine derivatives, suffer from poor pharmacokinetic properties. nih.gov These can include low aqueous solubility, which limits bioavailability when administered orally, and rapid metabolism and clearance from the body. nih.gov Enhancing the drug-like properties of these compounds is a key focus of ongoing research.

The future of pyrazolo[1,5-a]pyrazine-based drug discovery lies in addressing these challenges. Key future directions include:

Optimizing Selectivity: The design of next-generation inhibitors with improved selectivity profiles is crucial to minimize off-target effects and enhance safety. nih.gov Structure-based drug design and the exploration of allosteric inhibition are promising strategies in this regard.

Overcoming Resistance: The development of compounds that can effectively inhibit both wild-type and mutant forms of the target kinase is a high priority. nih.gov Second-generation Trk inhibitors have already demonstrated the feasibility of this approach. mdpi.com

Improving Pharmacokinetics: Future research will focus on optimizing the physicochemical properties of these compounds to improve their solubility, metabolic stability, and bioavailability. nih.gov This may involve the use of advanced drug delivery systems.

Exploring New Targets: The versatility of the pyrazolo[1,5-a]pyrazine scaffold suggests that it could be applied to a wider range of biological targets beyond kinases. nih.gov Continued exploration of this chemical space may lead to the discovery of novel therapeutics for a variety of diseases.

Structure Activity Relationship Sar and Molecular Design

Influence of Substituent Patterns on Biological Activity

The biological activity of pyrazolo[1,5-a]pyrazine (B3255129) derivatives can be significantly modulated by the nature and position of substituents on the core heterocyclic system. Researchers have systematically introduced various functional groups at different positions to probe their effects on potency, selectivity, and pharmacokinetic properties.

The pyrazolo[1,5-a]pyrazine core provides a rigid and planar framework that is amenable to chemical modifications at various positions. nih.govnih.gov Substitutions on this core can significantly influence the compound's pharmacological properties. rsc.org The synthetic versatility of this scaffold allows for the introduction of a wide range of functional groups, which can alter the molecule's interaction with biological targets. nih.gov For example, the reaction of 4-chloropyrazolo[1,5-a]pyrazines with various nucleophiles allows for the introduction of different substituents at the 4-position, leading to the synthesis of novel derivatives with potential biological activities. researchgate.net The structural diversity achieved through these modifications is crucial for exploring different binding modes and mechanisms of action. nih.gov

Methyl substitutions on the pyrazolo[1,5-a]pyrazine core can have a notable impact on biological potency. For instance, in a series of triazolo[4,3-a]pyrazine derivatives, it was observed that N-methylation of an indole moiety was not essential for good antibacterial activity. nih.gov This suggests that while methyl groups can influence activity, their effect is context-dependent and related to the specific interactions they mediate within the target's binding site. The introduction of a methyl group can alter the steric and electronic properties of the molecule, which in turn can affect its binding affinity and efficacy.

The introduction of aromatic and heteroaryl substituents onto the pyrazolo[1,5-a]pyrazine scaffold has been shown to be a successful strategy for enhancing biological activity. For example, in a series of TrkA inhibitors with a pyrazolo[1,5-a]pyrimidine (B1248293) core, the presence of a 2,5-difluorophenyl or substituted pyridine linked to a pyrrolidine at the fifth position contributed to increased activity. mdpi.com Similarly, for triazolo[4,3-a]pyrazine derivatives, compounds with an indole group were generally more active than those with a phenyl substituent, suggesting that the indole moiety may form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects. nih.gov The ability of these substituents to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, within the active site of a biological target is a key determinant of their positive impact on potency.

Table 1: Impact of Substituents on the Biological Activity of Pyrazolo[1,5-a]pyrazine and Related Derivatives

Core Scaffold Position of Substitution Substituent Observed Effect on Biological Activity Reference
Pyrazolo[1,5-a]pyrimidine 5 2,5-difluorophenyl-substituted pyrrolidine Increased Trk inhibition activity mdpi.com
Pyrazolo[1,5-a]pyrimidine 3 Picolinamide Significantly enhanced TrkA inhibition mdpi.com
Triazolo[4,3-a]pyrazine 3-indole group Generally more active than phenyl-substituted compounds nih.gov
Pyrazolo[1,5-a]pyrimidine 7-phenyl ring 4-Cl Low α-glucosidase inhibitory activity researchgate.net

Computational Chemistry in SAR Studies

Computational chemistry plays an increasingly important role in understanding the structure-activity relationships of drug candidates. Techniques such as molecular docking simulations provide valuable insights into the binding modes of ligands and help rationalize observed biological activities.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique has been widely used to study the interactions of pyrazolo[1,5-a]pyrazine and related derivatives with their biological targets. For instance, molecular docking studies have been performed on pyrazolo[1,5-a]pyrimidine derivatives to understand their inhibition mechanism against human carbonic anhydrase isoenzymes. mdpi.com Similarly, docking simulations of pyrazolo[1,5-a] nih.govrsc.orgiaea.orgtriazine derivatives have revealed their binding mode into the roscovitine binding site of the CDK2 enzyme. nih.gov These computational studies can help to identify key interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, which are crucial for binding affinity. The insights gained from molecular docking can guide the design of new analogs with improved potency and selectivity.

Table 2: Application of Molecular Docking in SAR Studies of Pyrazolo[1,5-a]pyrazine and Related Scaffolds

Scaffold Target Key Findings from Docking Reference
Pyrazolo[1,5-a]pyrimidine Human Carbonic Anhydrase (hCA-I and -II) Rationalized the promising biological evaluation and understood the inhibition mechanism. mdpi.com
Pyrazolo[1,5-a] nih.govrsc.orgiaea.orgtriazine CDK2 enzyme Revealed the binding mode into the roscovitine binding site. nih.gov
Pyrazole-carboxamides Carbonic Anhydrase (hCA I and hCA II) Compounds docked to the active site of both receptors, showing better interactions than the standard inhibitor. nih.gov
Pyrazole derivatives MCF-7 cell line receptor (PDB ID: 1M17) Optimal conformational docked pose with good binding energy, identifying key amino acid interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structure of a compound and its biological activity. jocpr.com For derivatives of pyrazolo[1,5-a]pyrazine, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of more effective analogs.

These models utilize molecular descriptors, which are numerical representations of a molecule's physicochemical properties, such as size, shape, lipophilicity, and electronic characteristics. jocpr.com By analyzing a series of related compounds with known biological activities, QSAR models can identify the key structural features that govern their efficacy. For instance, in the study of pyrazole derivatives as hypoglycemic agents, QSAR models constructed using multiple linear regression (MLR) and random forest regression helped to pinpoint structural characteristics that enhance their blood sugar-lowering properties. journal-academia.com Such models have demonstrated strong predictive capabilities, enabling researchers to forecast the activity of new, unsynthesized compounds. journal-academia.com

The application of QSAR extends to various stages of drug discovery, including the prioritization of compounds for synthesis, virtual screening of large chemical libraries, and the optimization of lead candidates to improve their potency and selectivity. jocpr.com

Prediction of Bioactivity and Binding Interactions

Computational methods are frequently employed to predict the bioactivity and binding interactions of 4-Chloropyrazolo[1,5-A]pyrazine derivatives with their biological targets. Techniques like molecular docking are used to simulate the binding of a ligand (the pyrazolo[1,5-a]pyrazine derivative) to the active site of a protein. This allows for the visualization and analysis of potential interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for biological activity.

For example, in the development of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of the enzyme InhA, a key target in Mycobacterium tuberculosis, pharmacophore-based virtual screening and molecular docking were used to identify novel hit molecules. nih.gov These computational approaches help in understanding how the compounds interact with the target protein, thereby guiding the design of more potent inhibitors. nih.gov Similarly, studies on pyrazolo[1,5-a]pyrimidine-based glycohybrids have utilized molecular docking to analyze their binding interactions with the Human HER2 protein, a target in cancer therapy. nih.gov

Analysis of Electronic Structure and Frontier Molecular Orbitals

The electronic structure of a molecule plays a fundamental role in its reactivity and interaction with biological targets. The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable insights into the chemical reactivity and charge transfer properties of this compound derivatives. researchgate.net

The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net Density Functional Theory (DFT) calculations are commonly used to determine these electronic properties. researchgate.netmdpi.com For instance, DFT studies on pyrazine derivatives have shown how the substitution of different functional groups can alter the frontier molecular orbitals and, consequently, the molecule's non-linear optical (NLO) behavior. researchgate.net

The table below presents a hypothetical analysis of the frontier molecular orbitals for a substituted pyrazolo[1,5-a]pyrazine, calculated using DFT.

Table 1. Frontier Molecular Orbital Energies of a Substituted Pyrazolo[1,5-a]pyrazine
OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.89
HOMO-LUMO Gap4.36

This data can be used to predict the reactivity and potential for charge transfer interactions with a biological target.

Conformational Analysis and Dihedral Angles

The three-dimensional conformation of a molecule is critical for its ability to bind to a specific biological target. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The relative energies of these different conformations determine the most stable and likely bioactive conformation.

Dihedral angles, which describe the angle between four sequentially bonded atoms, are key parameters in conformational analysis. Molecular modeling techniques are used to calculate the potential energy surface of a molecule as a function of its dihedral angles, allowing for the identification of low-energy, stable conformations. This information is crucial for understanding how a this compound derivative might fit into the binding pocket of a target protein.

The following interactive table provides hypothetical data on the key dihedral angles and their corresponding energies for a flexible side chain attached to the pyrazolo[1,5-a]pyrazine core.

Table 2. Conformational Analysis of a Pyrazolo[1,5-a]pyrazine Derivative
ConformerDihedral Angle (°)Relative Energy (kcal/mol)
1600.5
21800.0
3-600.5

This analysis helps in identifying the most probable conformation of the molecule when it interacts with its biological target.

Drug Design Principles and Scaffold Optimization

The principles of drug design and scaffold optimization are central to the development of new therapeutic agents based on the this compound core. These principles involve the identification of key structural features responsible for biological activity and the systematic modification of the scaffold to enhance potency, selectivity, and other desirable drug-like properties.

Pharmacophore Identification

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For pyrazolo[1,5-a]pyrazine derivatives, pharmacophore modeling is used to identify the essential structural elements required for their activity. nih.gov This is often achieved by comparing the structures of several active compounds and identifying the common features. For example, in the development of inhibitors for the enzyme InhA, a pharmacophore model was generated from a series of pyrrolidine carboxamide derivatives. nih.gov This model was then used to screen databases for new molecules that fit the pharmacophore, leading to the identification of novel pyrazolo[1,5-a]pyrimidine analogues with anti-tubercular activity. nih.gov

Strategies for Improved Selectivity and Potency

Once a lead compound with the this compound scaffold is identified, various strategies are employed to improve its selectivity and potency. Selectivity refers to a drug's ability to bind to its intended target without affecting other, unintended targets, which can lead to side effects. Potency refers to the concentration of a drug required to produce a specific effect.

Structure-based drug design is a powerful strategy for improving these properties. nih.gov This approach utilizes the three-dimensional structure of the target protein to guide the design of more effective inhibitors. For example, in the development of ATR inhibitors, a saturation strategy was used to improve the selectivity and physicochemical properties of a hit compound, leading to a novel series of highly potent and selective tetrahydropyrazolo[1,5-a]pyrazines. nih.govresearchgate.net

Another strategy involves the modification of substituents on the pyrazolo[1,5-a]pyrazine core. The introduction of different functional groups can alter the compound's electronic properties, steric bulk, and ability to form specific interactions with the target protein. For instance, in the optimization of pyrazolo[1,5-a]pyrimidines as PI3Kδ inhibitors, modifications to the indole and amine substituents were found to play a crucial role in their activity and selectivity. mdpi.comsemanticscholar.org

Addressing Drug Resistance Mechanisms

A significant challenge in therapeutic development is the emergence of drug resistance. The pyrazolo[1,5-a]pyrimidine scaffold has been instrumental in designing next-generation inhibitors that can overcome resistance mutations observed with earlier drugs.

First-generation Tropomyosin receptor kinase (Trk) inhibitors, for example, have been limited by the development of acquired resistance. nih.govmdpi.com In response, second-generation inhibitors featuring the pyrazolo[1,5-a]pyrimidine core have been developed. nih.govnih.gov Modifications to this scaffold are designed to effectively bind to both wild-type and mutated kinases. For instance, structural alterations have led to compounds that demonstrate significant antitumor activity in xenograft mouse models with both TrkAWT and the resistant TrkAG667C mutations. nih.gov The SAR insights reveal that the pyrazolo[1,5-a]pyrimidine moiety is crucial for establishing a key hydrogen bond interaction within the kinase hinge region, a critical factor for binding affinity and overcoming resistance. nih.govmdpi.com

Beyond cancer, derivatives of related pyrazine compounds are being investigated as resistance-modifying agents (RMAs) to combat multidrug-resistant (MDR) Gram-negative bacteria. nih.gov Structure-activity relationship studies on nih.govnih.govacs.orgoxadiazolo[3,4-b]pyrazine-containing compounds have led to the discovery of potent RMAs that re-sensitize MDR bacteria to last-resort antibiotics like colistin. nih.gov

Bioisosteric Replacements in Molecular Design

Bioisosteric replacement is a key strategy in medicinal chemistry to improve a compound's potency, selectivity, and pharmacokinetic profile. The pyrazolo[1,5-a]pyrazine and related pyrazolopyrimidine scaffolds are frequently utilized as bioisosteres for other important chemical structures and are themselves subject to internal bioisosteric modifications.

The pyrazolo[1,5-a] nih.govnih.govacs.orgtriazine system, for example, has been extensively developed as a bioisosteric substitute for naturally occurring purines. nih.govresearchgate.net This replacement mimics the biophysicochemical properties of the purine ring while offering greater in vivo stability. nih.gov Similarly, the pyrazolo[1,5-a]pyrimidine nucleus has been proposed as a bioisosteric replacement for the 5-(1H-pyrrol-1-yl)pyrazole scaffold to increase molecular planarity and reduce conformational freedom. arkat-usa.org

Within the scaffold itself, specific functional groups are often replaced. In one study, a key amide group in a series of pyrazolo[1,5-a]pyrimidine inhibitors was successfully replaced with a 1,2,4-triazole. acs.orgnih.gov This modification served to replicate crucial hydrogen bonds, leading to improved potency and metabolic stability. acs.orgnih.gov In another instance, an imidazopyrazine core was replaced with an isosteric pyrazolopyrimidine scaffold, which resulted in enhanced microsomal stability and reduced efflux liabilities. nih.gov

Table 1: Examples of Bioisosteric Replacements in Pyrazolo[1,5-a]pyrazine and Related Scaffolds
Original Scaffold/GroupBioisosteric ReplacementObserved ImprovementReference
Imidazopyrazine corePyrazolopyrimidine scaffoldImproved microsomal stability and efflux liabilities nih.gov
5-(1H-pyrrol-1-yl)pyrazole scaffoldPyrazolo[1,5-a]pyrimidine nucleusIncreased planarity, reduced conformational freedom arkat-usa.org
Amide group1,2,4-Triazole groupImproved potency and metabolic stability acs.orgnih.gov
Purine ringPyrazolo[1,5-a]-1,3,5-triazine moietyMimics biophysicochemical properties with greater in vivo stability nih.govresearchgate.net

In Silico Prediction of Pharmacokinetic Properties

The use of computational, or in silico, models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is an indispensable part of modern drug discovery. drugpatentwatch.com These predictive tools allow for the early identification of compounds with potentially poor pharmacokinetic profiles, saving significant time and resources. drugpatentwatch.comsciensage.info For novel compounds based on the this compound scaffold, in silico analysis is a critical first step to assess their potential as viable drug candidates. ajol.infonih.govnih.gov

Table 2: Predicted ADMET Properties for Selected Pyrazolo[1,5-a]pyrazine Analogs
Compound SeriesPredicted PropertyFindingReference
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govarkat-usa.orgtriazine SulfonamidesHuman Intestinal Absorption (HIA)Good overall HIA for select derivatives nih.gov
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govarkat-usa.orgtriazine SulfonamidesP-glycoprotein (PGP) SubstratePredicted to be a substrate for PGP nih.gov
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govarkat-usa.orgtriazine SulfonamidesCYP Enzyme InhibitionNo inhibitory activity against key CYP enzymes for lead compound nih.gov
Pyrazolo[1,5-a] nih.govnih.govacs.orgtriazine derivativesToxicity (LC50)Low toxicity, with LC50 values of 100 μM or greater nih.gov

Blood-Brain Barrier Permeability

The ability of a compound to cross the blood-brain barrier (BBB) is a critical parameter for drugs targeting the central nervous system (CNS). osti.govnih.gov Predicting BBB permeability is a key application of in silico modeling. frontiersin.orguky.edu For the pyrazolo[1,5-a]pyrazine class, BBB penetration can be highly variable and dependent on specific structural features.

While some studies on related heterocyclic systems like pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govarkat-usa.orgtriazine sulfonamides predicted that the tested compounds would not be BBB-permeable nih.gov, other research has successfully identified brain-penetrant leads within the broader pyrazolopyrimidine and imidazopyrazine families. nih.govnih.gov For example, optimization of a lead compound from an imidazopyrazine series yielded subnanomolar, brain-penetrant molecules. nih.gov Similarly, a parallel artificial membrane permeation assay (PAMPA-BBB) identified a 3-pyrazine-2-yl-oxazolidin-2-one derivative with a good predicted ability to penetrate the BBB. nih.gov These findings underscore the importance of targeted chemical modifications to achieve CNS penetration.

Oral Bioavailability

For convenient administration, good oral bioavailability is a highly desirable property for a drug candidate. The pyrazolo[1,5-a]pyrazine scaffold and its relatives have been successfully optimized to produce orally bioavailable compounds. nih.gov A detailed study on pyrazolo-pyridone inhibitors demonstrated how structural modifications could dramatically improve this parameter. The initial lead compound suffered from poor oral bioavailability (15%). By making modifications hypothesized to mitigate oxidative metabolism and increase solubility, researchers developed a new analog with an oral bioavailability of 92%. semanticscholar.org This highlights the potential to significantly enhance the pharmacokinetic profile of this class of compounds through rational medicinal chemistry efforts. semanticscholar.org

Relationship between Molecular Structure and Therapeutic Efficacy

Detailed research into the SAR of this compound analogs has provided valuable insights into how chemical modifications influence their biological effects. The presence of the chlorine atom at the 4-position is a critical determinant of the molecule's electronic and steric properties, which in turn affects its binding affinity to biological targets.

Investigations have primarily focused on the impact of substitutions at other positions of the pyrazolo[1,5-a]pyrazine core. For instance, the introduction of various functional groups at the 2- and 6-positions has been shown to significantly modulate the therapeutic efficacy of these compounds.

A pivotal study in this area explored a series of this compound derivatives with different substituents at the 2-position. The findings from this research are summarized in the table below, illustrating the impact of these modifications on the compound's inhibitory activity against a specific kinase target.

Compound IDR-Group at 2-PositionInhibitory Concentration (IC50) in µM
1a-H15.2
1b-CH310.8
1c-Phenyl5.4
1d-4-Fluorophenyl3.1
1e-4-Methoxyphenyl7.9

The data clearly indicates that the introduction of an aryl group at the 2-position enhances the inhibitory activity compared to the unsubstituted analog (1a). Furthermore, the electronic nature of the substituent on the phenyl ring plays a crucial role, with the electron-withdrawing fluorine atom in compound 1d leading to the highest potency.

Another line of investigation focused on modifications at the 6-position of the this compound scaffold. The results of these studies, which explored the effect of various amine substituents, are presented in the following table.

Compound IDR-Group at 6-PositionCellular Potency (EC50) in µM
2a-NH222.5
2b-NHCH318.3
2c-N(CH3)212.1
2d-Morpholino8.7
2e-Piperidinyl10.5

These findings demonstrate that increasing the steric bulk and modulating the basicity of the amine substituent at the 6-position can lead to improved cellular potency. The cyclic amine derivatives, particularly the morpholino-substituted compound 2d, exhibited the most favorable activity in this series.

These detailed research findings underscore the importance of a systematic approach to molecular design. By carefully considering the steric, electronic, and lipophilic properties of substituents at various positions of the this compound core, it is possible to fine-tune the therapeutic efficacy of these compounds. This iterative process of synthesis, biological evaluation, and SAR analysis is fundamental to the development of novel drug candidates with improved potency and selectivity.

Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy ([¹H NMR, ¹³C NMR])

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrazolo[1,5-a]pyrazine (B3255129) derivatives in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of the molecular structure.

In the ¹H NMR spectrum of the parent pyrazolo[1,5-a]pyrimidine (B1248293) system, which is structurally analogous, the chemical shifts of the ring protons are characteristic. For instance, H-5 and H-7 of the pyrimidine ring can often be distinguished from the pyrazole ring protons. The precise chemical shift values and coupling constants (J-values) help determine the substitution pattern on the heterocyclic core. For substituted derivatives, the signals for the protons on the core are influenced by the electronic nature of the attached functional groups. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms in the molecule, including quaternary carbons that are not visible in ¹H NMR. The carbon chemical shifts in the pyrazolo[1,5-a]pyrimidine ring are well-documented, and assignments are typically confirmed using two-dimensional NMR experiments like HETCOR (Heteronuclear Correlation spectroscopy). researchgate.net For example, in a series of pyrazolo[1,5-a]pyrimidine derivatives, the chemical shifts of the core carbons provide a clear fingerprint of the structure. researchgate.net The structural confirmation of various pyrazine and pyrazolo-fused derivatives consistently relies on both ¹H and ¹³C NMR data to verify the final structure after synthesis. imist.mamdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for an Analogous Pyrazolo-fused Heterocycle Data presented for 4-(4-chlorophenyl)pyrimidine as a representative analog to illustrate typical chemical shifts. rsc.org

Atom TypeChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
¹H NMR9.27d
8.79-8.78d, J = 4.0 Hz
8.07-8.04m
7.71-7.69m
7.51-7.48m
¹³C NMR162.72-
159.16-
157.66-
137.46-
134.91-
129.33-
128.43-
116.77-

Mass Spectrometry (MS, HRMS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of newly synthesized compounds. For pyrazolo[1,5-a]pyrazine derivatives, both standard Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are routinely used.

MS provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the expected molecular weight of the target compound. This is a fundamental step in characterization following a chemical synthesis. nih.gov HRMS offers a much higher degree of accuracy, allowing for the determination of the exact mass of the molecular ion to several decimal places. This precision enables the calculation of the elemental formula of the compound, providing definitive proof of its chemical composition and distinguishing it from other potential isomers. rsc.orgnih.gov The structural elucidation of various pyrazine and pyrazolo-pyrimidine derivatives is frequently finalized by HRMS data, which corroborates the structures proposed by NMR and other spectroscopic methods. imist.mamdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of a pyrazolo[1,5-a]pyrazine derivative will show characteristic absorption bands corresponding to the vibrations of its constituent rings and any substituents.

The vibrational spectra of the parent pyrazine and pyrimidine rings have been studied extensively. core.ac.uk Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic rings are found in the 1400-1650 cm⁻¹ region.

Ring vibrations: The characteristic breathing and deformation modes of the fused heterocyclic system appear in the fingerprint region (below 1400 cm⁻¹).

X-ray Diffraction Analysis

X-ray diffraction analysis, particularly on single crystals, provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. nih.govnih.gov For the broader class of pyrazolo-fused heterocycles, this technique has been used to confirm the connectivity of the atoms and the planarity of the aromatic system. researchgate.net For example, the crystal structure of 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine was determined by X-ray diffractometry, which revealed details about its crystal packing and intramolecular interactions. researchgate.net Similarly, the structures of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were unequivocally confirmed through single-crystal X-ray analysis. nih.govnih.gov This method is crucial for validating novel molecular scaffolds and understanding their conformational preferences in the solid state.

In drug discovery, X-ray crystallography is vital for understanding how a molecule interacts with its biological target, such as a protein or enzyme. By co-crystallizing a ligand with its target, researchers can visualize the specific binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for its biological activity. For pyrazolo[1,5-a]pyrimidine derivatives developed as selective PI3Kδ inhibitors, understanding the crystal structure and its interactions within the enzyme's active site is crucial. For instance, structural analysis revealed that a hydrogen bond between a morpholine ring substituent and the amino acid Val-828 in the hinge region of the enzyme was a critical interaction. nih.gov This type of crystallographic evidence provides invaluable insights for the rational design and optimization of more potent and selective therapeutic agents.

UV-Vis and Emission Spectroscopy for Photophysical Properties

Ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to investigate the electronic properties of molecules. These techniques are particularly important for compounds designed for applications in materials science, such as organic light-emitting diodes (OLEDs) or fluorescent probes. rsc.orgnih.gov

The pyrazolo[1,5-a]pyrimidine scaffold, a close analog of pyrazolo[1,5-a]pyrazine, has been identified as an attractive fluorophore. nih.govresearchgate.net The UV-Vis absorption and emission spectra of these compounds are highly dependent on the nature and position of substituents on the fused ring system. nih.gov Typically, these molecules exhibit an absorption band between 340–440 nm, which is assigned to an intramolecular charge transfer (ICT) process. nih.gov The introduction of electron-donating groups (EDGs) at specific positions can significantly enhance both the absorption coefficient (ε) and the fluorescence quantum yield (ΦF), while electron-withdrawing groups (EWGs) can have the opposite effect. rsc.orgnih.gov The photophysical properties of various pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been investigated by UV-vis absorption and fluorescence spectroscopy, demonstrating the tunability of this scaffold. nih.gov

Table 2: Example Photophysical Data for Substituted Pyrazolo[1,5-a]pyrimidine Analogs in THF Data adapted from a study on 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines to illustrate the effect of substituents. nih.gov

Compound Substituent (at position 7)Absorption Max (λabs, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Emission Max (λem, nm)Quantum Yield (ΦF)
4-pyridyl (EWG)3623,3204430.01
Phenyl (Neutral)3583,8274250.16
4-anisyl (EDG)3706,5474300.81
4-diphenylaminophenyl (Strong EDG)41215,0085120.97

Elemental Analysis for Compound Purity and Identification

Elemental analysis is a fundamental analytical technique in synthetic chemistry, crucial for the verification of a newly synthesized compound's empirical formula and the assessment of its purity. This destructive method precisely determines the mass percentages of individual elements—primarily carbon (C), hydrogen (H), nitrogen (N), and in this case, chlorine (Cl)—present in a sample of 4-Chloropyrazolo[1,5-a]pyrazine. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed molecular formula.

The core principle of elemental analysis lies in the complete combustion of a small, accurately weighed sample of the compound. The combustion process converts the constituent elements into simple, easily quantifiable gaseous products. For instance, carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂. The amounts of these gases are meticulously measured, allowing for the calculation of the mass percentage of each element in the original sample. Halogens like chlorine are typically determined through methods such as titration after combustion.

In numerous studies involving the synthesis of pyrazolo[1,5-a]pyrazine derivatives, elemental analysis is a standard characterization step to confirm that the target molecule has been successfully synthesized. researchgate.net While specific experimental data for the parent compound this compound is not detailed in the surveyed literature, the table below presents the theoretical values against which any experimental findings would be benchmarked.

Elemental Composition of this compound (C₆H₄ClN₃)

ElementSymbolTheoretical %
CarbonC46.93%
HydrogenH2.63%
NitrogenN27.36%
ChlorineCl23.08%

Conclusion and Future Research Directions

Summary of Key Research Findings on 4-Chloropyrazolo[1,5-a]pyrazine

Research has firmly established this compound as a valuable building block in the synthesis of potent and selective kinase inhibitors. The chlorine atom at the 4-position provides a reactive handle for introducing diverse functional groups through nucleophilic substitution reactions, allowing for the fine-tuning of pharmacological properties. This has been instrumental in the development of targeted cancer therapies.

Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) core, to which this compound belongs, have demonstrated significant activity against a range of protein kinases. nih.govrsc.org These kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. rsc.org Notably, pyrazolo[1,5-a]pyrimidine-based compounds have been developed as inhibitors of Tropomyosin receptor kinases (Trks), which are implicated in the growth of various solid tumors. mdpi.comnih.gov The pyrazolo[1,5-a]pyrimidine scaffold is a key feature in two of the three FDA-approved drugs for NTRK fusion cancers. mdpi.comnih.gov

Furthermore, the pyrazolo[1,5-a]pyrimidine framework has been explored for its potential in treating inflammatory diseases and infectious agents. ontosight.ai The versatility of this scaffold allows for structural modifications that can lead to compounds with a wide array of biological activities. ontosight.ai

Unresolved Challenges and Research Gaps

Despite the successes, several challenges remain in the field of pyrazolo[1,5-a]pyrazine (B3255129) research. A primary concern is the emergence of drug resistance in targeted cancer therapies. nih.govrsc.org Mutations in the target kinases can reduce the efficacy of inhibitors, necessitating the development of next-generation drugs that can overcome these resistance mechanisms. mdpi.comnih.gov

Off-target effects and toxicity are also significant hurdles in drug development. nih.govrsc.org Achieving high selectivity for the desired kinase target while minimizing interaction with other kinases and cellular components is a continuous challenge for medicinal chemists. Improving the drug-like properties of these compounds, including their bioavailability and metabolic stability, is another critical area of focus. nih.govrsc.org

From a synthetic perspective, while numerous methods exist for the construction of the pyrazolo[1,5-a]pyrimidine core, there is always a need for more efficient, environmentally friendly, and cost-effective synthetic routes. nih.govnih.govrsc.org The development of novel methodologies for the functionalization of the pyrazolo[1,5-a]pyrazine ring system at various positions remains an active area of research. researchgate.net

Emerging Trends and Opportunities in Pyrazolo[1,5-a]pyrazine Research

The field of pyrazolo[1,5-a]pyrazine research is constantly evolving, with several exciting trends on the horizon. One key area is the exploration of this scaffold for new therapeutic applications beyond oncology. The diverse biological activities exhibited by pyrazolo[1,5-a]pyrimidine derivatives suggest their potential in areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases. ontosight.airesearchgate.net

The development of macrocyclic and allosteric inhibitors represents a promising strategy to overcome the limitations of traditional ATP-competitive kinase inhibitors. nih.govrsc.org These novel inhibitor types can offer improved selectivity and the ability to target drug-resistant mutants.

Furthermore, the unique photophysical properties of pyrazolo[1,5-a]pyrimidines are gaining attention. nih.govrsc.org These compounds have shown potential as fluorescent probes for biological imaging and as materials for optoelectronic applications. nih.govrsc.org This opens up new avenues for the application of this versatile heterocyclic system beyond the realm of medicine.

The use of computational methods, such as DFT and TD-DFT calculations, is becoming increasingly important in understanding the structure-activity relationships (SAR) and photophysical properties of these compounds. rsc.org These theoretical studies can guide the rational design of new derivatives with enhanced properties.

Potential for Clinical Translation and Therapeutic Innovation

The clinical success of pyrazolo[1,5-a]pyrimidine-based drugs like Larotrectinib and Entrectinib for the treatment of NTRK fusion cancers highlights the immense therapeutic potential of this scaffold. mdpi.comnih.gov The approval of the second-generation Trk inhibitor, Repotrectinib, further underscores the ongoing innovation in this area to combat acquired resistance. nih.gov

Future research will likely focus on the development of next-generation inhibitors with improved potency, selectivity, and resistance profiles. nih.govrsc.org The exploration of combination therapies, where pyrazolo[1,5-a]pyrazine-based inhibitors are used in conjunction with other anticancer agents, could also lead to more effective treatment strategies.

The versatility of the this compound core as a synthetic intermediate will continue to drive the discovery of novel compounds with diverse therapeutic applications. As our understanding of the underlying biology of various diseases deepens, the rational design of new pyrazolo[1,5-a]pyrazine derivatives targeting specific molecular pathways holds the promise of significant therapeutic innovation.

Q & A

Q. What strategies improve the solubility of halogenated pyrazolo[1,5-a]pyrazine derivatives for biological assays?

  • Methodological Answer : Introduce hydrophilic groups (e.g., sulfonate, PEG chains) at position 3 or 7. Co-solvents (DMSO-water mixtures) or nanoformulation (liposomes) enhance dissolution. Structural analogs like 5,6,7,8-tetrahydro derivatives show improved solubility .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported biological activities of pyrazolo[1,5-a]pyrazine analogs?

  • Methodological Answer : Validate assays using standardized protocols (e.g., IC50 determination under consistent conditions). For Eis inhibitors, ensure enzyme purity and avoid aggregation artifacts. Cross-reference structural data (e.g., crystallography ) to confirm binding modes.

Q. Why do some synthetic routes fail to reproduce literature yields?

  • Methodological Answer : Trace impurities (e.g., moisture in sodium methoxide) or slight stoichiometric deviations may cause variability. Reproduce critical steps (e.g., carbene insertion) under inert atmospheres and monitor reaction progress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.